molecular formula C15H23N6O5S+ B1218185 S-adenosyl-L-methionine CAS No. 485-80-3

S-adenosyl-L-methionine

Cat. No.: B1218185
CAS No.: 485-80-3
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-O
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Description

S-adenosyl-L-methionine zwitterion is a zwitterionic tautomer of this compound arising from shift of the proton from the carboxy group to the amino group. It has a role as a cofactor. It is a sulfonium compound and an organic cation. It is a tautomer of a this compound.
Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)
S-Adenosylmethionine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
S-Adenosylmethionine is a nutritional supplement that is synthesized from adenosine triphosphate (ATP) and the amino acid methionine by the endogenous essential enzyme methionine adenosyltransferase (MAT), with potential antineoplastic activity. Upon administration, S-adenosylmethionine acts as a methyl donor for various transmethylation reactions. In cancer cells, this agent induces the methylation of tumor promoting genes, reverses DNA hypomethylation, and leads to the suppression of oncogene transcription. This induces apoptosis in and inhibits proliferation of susceptible tumor cells.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.

CAS No.

485-80-3

Molecular Formula

C15H23N6O5S+

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-O

SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

boiling_point

78 °C

29908-03-0
485-80-3

physical_description

Solid

Pictograms

Irritant

Synonyms

Ademetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-adenosyl-L-methionine
Reactant of Route 2
S-adenosyl-L-methionine
Reactant of Route 3
S-adenosyl-L-methionine
Reactant of Route 4
S-adenosyl-L-methionine
Reactant of Route 5
S-adenosyl-L-methionine
Reactant of Route 6
S-adenosyl-L-methionine

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